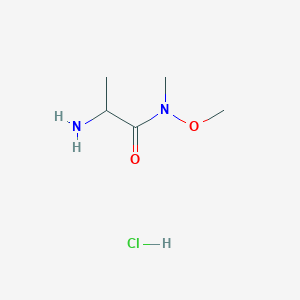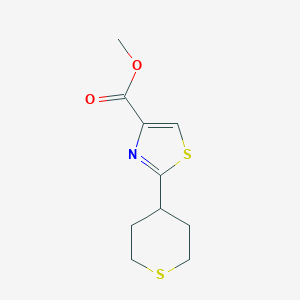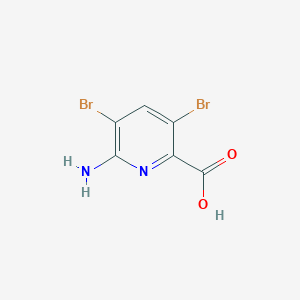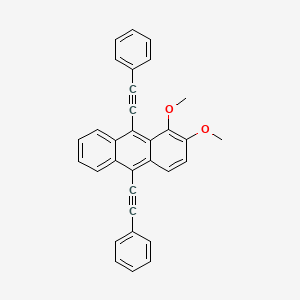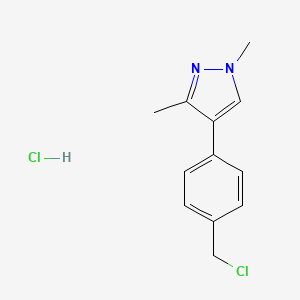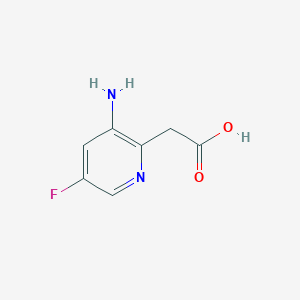
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinctive reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid typically involves multi-step processes starting from commercially available precursors. One common route involves the following steps:
Nitration: Starting with 2-chloropyridine, nitration is performed to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amino-fluoropyridine is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient fluorinating agents to improve yield and reduce costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(3-Nitro-5-fluoropyridin-2-yl)acetic acid.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the presence of both amino and fluorine groups makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can enhance the metabolic stability of the compound, making it a promising candidate for pharmaceutical development.
Medicine: The compound has shown potential in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the agrochemical industry, derivatives of this compound are explored for their herbicidal and pesticidal properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Amino-5-chloropyridin-2-yl)acetic acid
- 2-(3-Amino-5-bromopyridin-2-yl)acetic acid
- 2-(3-Amino-5-methylpyridin-2-yl)acetic acid
Comparison: Compared to its chlorinated and brominated analogues, 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid exhibits higher metabolic stability and often greater biological activity due to the unique properties of the fluorine atom. The methyl analogue, while similar in structure, lacks the electron-withdrawing effects of the fluorine atom, resulting in different reactivity and biological profiles.
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-(3-amino-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChI-Schlüssel |
ZUQRODACODIJCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1N)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


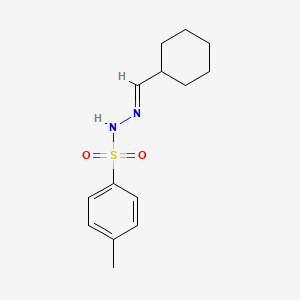
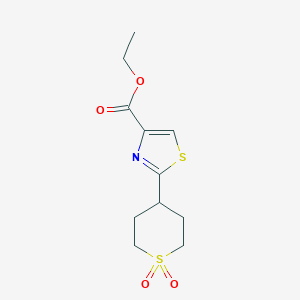

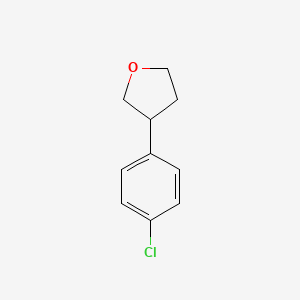
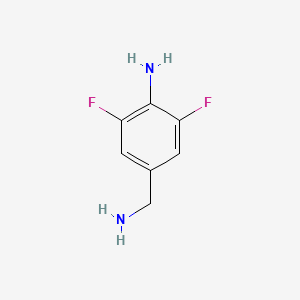
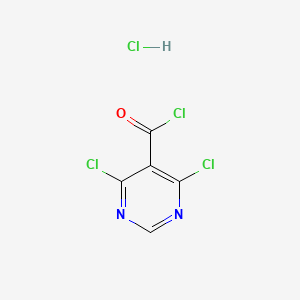
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
